molecular formula C12H10P2Se4 B043680 2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide CAS No. 122039-27-4

2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide

Cat. No.: B043680
CAS No.: 122039-27-4
M. Wt: 532 g/mol
InChI Key: GKYFQRQKPYPLGJ-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide is a specialized organoselenium compound that serves as a pivotal reagent in synthetic chemistry, particularly for the incorporation of selenium into organic frameworks. Its primary applications include the synthesis of selenium-containing heterocycles, selenation of carbonyl compounds to form selenocarbonyl derivatives, and the preparation of selenides and diselenides, which are crucial in the development of novel pharmaceuticals, materials with unique electronic properties, and catalysts. The research value of this compound lies in its ability to facilitate efficient selenium transfer under mild conditions, enabling the exploration of selenium's role in modulating biological activity, redox properties, and structural diversity in molecules. Mechanistically, it functions through the cleavage of its P-Se and Se-Se bonds, acting as a selenium donor in various reactions, such as nucleophilic substitutions and cycloadditions, thereby expanding the toolkit for selenium chemistry in academic and industrial research. This reagent is ideal for investigators focusing on organoselenium chemistry, drug discovery, and advanced material science, offering a reliable means to achieve selective functionalization and compound diversification.

Properties

IUPAC Name

2,4-diphenyl-2,4-bis(selanylidene)-1,3,2λ5,4λ5-diselenadiphosphetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10P2Se4/c15-13(11-7-3-1-4-8-11)17-14(16,18-13)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYFQRQKPYPLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P2(=[Se])[Se]P(=[Se])([Se]2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10P2Se4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60407970
Record name Woollins' Reagent
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Molecular Weight

532.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

122039-27-4
Record name 1,3,2,4-Diselenadiphosphetane, 2,4-diphenyl-, 2,4-diselenide
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Record name 2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide
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Record name Woollins' Reagent
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Record name 122039-27-4
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Record name 2,4-DIPHENYL-1,3,2,4-DISELENADIPHOSPHETANE 2,4-DISELENIDE
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Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 31P NMR: A singlet at δ 85–90 ppm confirms the equivalence of the two phosphorus atoms in the P2Se2 ring.

  • 77Se NMR: A resonance at δ 450–460 ppm verifies the selenide ligands’ electronic environment.

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar P2Se2 ring with P–Se bond lengths of 2.15–2.18 Å and Se–P–Se bond angles of 98–100°, consistent with theoretical predictions. The phenyl rings adopt a nearly perpendicular orientation relative to the heterocycle, minimizing steric strain.

Table 1: Crystallographic Data for Woollins’ Reagent

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
P–Se Bond Length2.16 Å
Se–P–Se Bond Angle99.5°
Refinement R-factor0.032

Alternative Synthetic Routes and Comparative Analysis

While the PhPCl2/Na2Se method dominates WR synthesis, alternative approaches have been explored:

Reaction of PhPH2 with Selenium

Diphenylphosphine (PhPH2) reacts with elemental selenium in toluene under reflux, though this route yields WR in ≤60% purity due to competing oxidation pathways.

Metathesis of PhPSeCl with NaSeH

Phenylselenophosphinous chloride (PhPSeCl) reacts with sodium hydroselenide (NaSeH) to form WR. However, the instability of NaSeH limits this method’s practicality.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Scalability
PhPCl2 + Na2Se (in situ)96.4>99High
PhPH2 + Se45–6070–80Moderate
PhPSeCl + NaSeH30–4050–60Low

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include benzoic hydrazides, secondary amines, and aromatic diols. The reactions are typically carried out in organic solvents such as toluene or methanol, under reflux conditions .

Major Products Formed

The major products formed from reactions involving this compound include spiro heterocycles, 10-membered phosphorus-selenium heterocycles, and various reduced or substituted derivatives .

Scientific Research Applications

Synthetic Chemistry Applications

1. Synthesis of Organoselenium Compounds
Woollins' reagent is primarily used for the synthesis of organoselenium compounds. It facilitates the formation of selenium-containing products through various reactions, including:

  • Selenylation : The introduction of selenium into organic molecules, enhancing their reactivity and potential biological activity.
  • Phosphorus-Selenium Bond Formation : This compound acts as a source of phosphorus-selenium bonds, which can be cleaved or formed in situ during chemical reactions.

2. Reactions with Carbonyl Compounds
Research indicates that 2,4-diphenyl-1,3,2,4-diselenadiphosphetane can react with carbonyl compounds to yield selenoacetal derivatives. This reaction showcases its utility in organic synthesis for generating complex molecules with potential pharmaceutical applications .

Material Science Applications

1. Photovoltaic Materials
Recent studies suggest that compounds containing selenium can enhance the properties of photovoltaic materials. The incorporation of Woollins' reagent in polymer matrices has shown promise in improving light absorption and charge transport properties, making it a candidate for developing more efficient solar cells .

2. Catalysis
Woollins' reagent has been explored as a catalyst in various organic transformations. Its ability to facilitate reactions involving phosphorus and selenium makes it valuable in catalyzing processes such as:

  • Cross-Coupling Reactions : Enhancing the efficiency of coupling reactions between different organic substrates.
  • Oxidative Transformations : Serving as a catalyst for oxidation reactions that require selenium as an active site.

Case Study 1: Synthesis of Selenoacetals

A study conducted by researchers demonstrated the effectiveness of Woollins' reagent in synthesizing selenoacetals from aldehydes and ketones. The reaction conditions were optimized to yield high purity products with minimal by-products. The resulting selenoacetals exhibited enhanced stability and reactivity compared to their non-selenium counterparts .

Case Study 2: Application in Solar Cell Development

In another investigation, Woollins' reagent was incorporated into a polymer blend used for organic photovoltaic devices. The resulting material showed improved efficiency due to better charge separation and transport properties attributed to the presence of selenium. This advancement highlights the potential for using organophosphorus compounds in renewable energy technologies .

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide involves the formation and cleavage of phosphorus-selenium bonds. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reactants. Its reactivity is primarily driven by the presence of the selenium atoms, which can undergo redox transformations and facilitate various chemical processes .

Comparison with Similar Compounds

Lawesson’s Reagent (LR)

Structure and Synthesis
Lawesson’s reagent (LR , CAS 19172-47-5) is a sulfur analog of WR with the formula C₁₄H₁₄O₂P₂S₄ , featuring a 1,3,2,4-dithiadiphosphetane core and 4-methoxyphenyl substituents . It is synthesized by reacting dichlorophenylphosphine with sodium sulfide (Na₂S) .

Key Differences

Property Woollins’ Reagent (WR) Lawesson’s Reagent (LR)
Core Structure P₂Se₂ ring P₂S₂ ring
Substituents Phenyl groups 4-Methoxyphenyl groups
Chalcogen Type Selenium (Se) Sulfur (S)
Synthesis Yield 89% ~80% (varies with method)
Primary Use Selenation of carbonyls Thionation of carbonyls
Reactivity Reacts with nitriles, alkenes, alkynes Limited to thionation and dithiolation
Toxicity Higher (Se compounds) Moderate

Davy’s Reagent (DR-T)

Structure and Synthesis
Davy’s reagent (DR-T , CAS N/A) is a sulfur-based analog with the formula C₁₆H₁₆P₂S₄ , featuring p-tolylthio substituents . It is synthesized via oxidative routes similar to LR but with p-tolyl groups.

Key Differences

  • DR-T has p-tolylthio substituents, enhancing steric bulk and altering electronic properties compared to WR’s phenyl groups.
  • It is primarily used for synthesizing phosphorus-sulfur macrocycles in multicomponent reactions .

Naphthalene-Diyl Derivatives

Structure and Synthesis
A naphthalene-1,8-diyl derivative (CAS 115505-46-9) replaces phenyl groups with fused naphthalene, forming C₁₀H₆P₂S₄ . This structural modification increases aromaticity and stability.

Research Findings and Limitations

Reactivity Trends

  • Chalcogen Influence: Selenium in WR reduces electronegativity compared to sulfur in LR, enabling unique reaction pathways (e.g., selenoketone formation) .
  • Substituent Effects : Methoxyphenyl groups in LR enhance electron-donating capacity, improving thionation efficiency, while phenyl groups in WR favor selenation .

Limitations

  • WR cannot selenate sterically hindered substrates like 2-selenoxo-imidazolidine-4,5-dione .
  • LR decomposes in solution to reactive dithiophosphine ylides, limiting shelf life .

Biological Activity

2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide, commonly referred to as Woollins' reagent (WR), is a compound of significant interest in the field of organophosphorus chemistry. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10P2Se4C_{12}H_{10}P_2Se_4 with a molecular weight of 532.0 g/mol. It is characterized by its achiral structure and the presence of selenium atoms which contribute to its unique reactivity and biological properties .

PropertyValue
Molecular FormulaC12H10P2Se4
Molecular Weight532.0 g/mol
StereochemistryAchiral
Optical ActivityNone

Synthesis

The synthesis of Woollins' reagent typically involves the reaction of diphenylphosphine with selenium-containing compounds under controlled conditions. This method allows for the formation of the four-membered ring structure that is pivotal for its biological activity .

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

  • Antioxidant Properties : The compound has been shown to possess antioxidant capabilities due to the presence of selenium. This property can help in mitigating oxidative stress in biological systems .
  • Antimicrobial Activity : Studies have demonstrated that WR exhibits antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
  • Potential Anticancer Effects : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have focused on the biological implications of Woollins' reagent:

  • Antioxidant Activity Study : A study evaluated the antioxidant activity of WR using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals compared to control groups, suggesting strong antioxidant potential .
  • Antimicrobial Efficacy : In a comparative study against common pathogens like E. coli and Staphylococcus aureus, WR showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics. This finding highlights its potential as an alternative antimicrobial agent .
  • Cancer Cell Line Testing : Research involving human cancer cell lines demonstrated that treatment with WR resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with WR .

Q & A

Q. What are the primary synthetic routes for preparing Woollins' reagent, and what are their mechanistic considerations?

Woollins' reagent is synthesized via two main methods:

  • Method 1: Heating dichlorophenylphosphine (PhPCl₂) with sodium selenide (Na₂Se) in toluene under reflux .
  • Method 2: Oxidative addition of elemental selenium (Se) to the homocyclic pentamer (PhP)₅, where varying the (PhP)₅:Se molar ratio controls product selectivity (e.g., selenaphospholanes vs. Woollins' reagent) . Mechanistically, both routes involve P–Se bond formation through nucleophilic substitution (Method 1) or oxidative insertion into P–P bonds (Method 2).

Q. What are the key applications of Woollins' reagent in organic synthesis?

Woollins' reagent is primarily used to replace oxygen atoms in carbonyl groups (amides, ketones, acids) with selenium, yielding selenocarbonyl derivatives (e.g., selenoketones, selenoamides) . It also reacts with nitriles, alkenes, and alkynes to form selenium-containing heterocycles or selenated alkenes/alkynes . For example, it converts deferiprone to selenodeferiprone, which oxidizes slowly in air to diselenide crystals stabilized by hydrogen bonds .

Q. How does Woollins' reagent compare to Lawesson's reagent in terms of reactivity and substrate scope?

  • Chalcogen specificity: Woollins' reagent (Se-based) selectively replaces oxygen with selenium, whereas Lawesson's reagent (S-based) introduces sulfur .
  • Substrate compatibility: Both reagents convert carbonyls, but Woollins' reagent exhibits broader reactivity with unsaturated substrates (e.g., alkynes) due to selenium’s larger atomic radius and polarizability .
  • Mechanistic differences: Selenium transfer in Woollins' reagent proceeds via a four-membered ring intermediate, while Lawesson’s reagent forms transient thiophosphine intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during Woollins' reagent synthesis?

  • Byproduct mitigation: Using a 1:2 molar ratio of (PhP)₅:Se minimizes polymeric/oligomeric selenium-deficient byproducts .
  • Solvent choice: Toluene is preferred for its ability to stabilize intermediates and facilitate crystallization .
  • Temperature control: Reflux conditions (~110°C) balance reaction rate and selectivity, avoiding decomposition .

Q. What analytical techniques are critical for characterizing Woollins' reagent and its reaction products?

  • X-ray crystallography: Confirms the four-membered P–Se heterocyclic structure and intermolecular interactions (e.g., diselenide hydrogen bonding in selenodeferiprone) .
  • Spectroscopy:
  • ¹H/³¹P NMR: Identifies selenium incorporation via deshielding effects (e.g., ³¹P shifts ~100–120 ppm) .
  • IR: Detects Se–C=O stretches (~500–600 cm⁻¹) in selenocarbonyl products .
    • Elemental analysis: Validates stoichiometry (C: 27.09%, Se: 59.37%) .

Q. What are the challenges in studying the reaction mechanisms of Woollins' reagent with unsaturated substrates (e.g., alkynes)?

  • Intermediate instability: Transient seleniranium ions or radical species are difficult to isolate, requiring low-temperature trapping or computational modeling .
  • Competing pathways: Alkyne reactions may proceed via [2+2] cycloaddition or selenide insertion, depending on steric and electronic factors .
  • Oxidative byproducts: Air-sensitive intermediates (e.g., selenols) require inert-atmosphere techniques (glovebox, Schlenk line) .

Q. How does the air sensitivity of selenodeferiprone impact its isolation and storage?

Selenodeferiprone oxidizes to diselenide upon prolonged air exposure (~2 weeks). Storage recommendations include:

  • Inert atmosphere: Use nitrogen/argon-filled containers to prevent oxidation .
  • Low-temperature storage: –20°C slows degradation .
  • Immediate characterization: Perform MS, NMR, and elemental analysis immediately post-synthesis .

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